molecular formula C4H6I2O2 B14088510 Propanoic acid, 3-iodo-2-(iodomethyl)- CAS No. 50891-94-6

Propanoic acid, 3-iodo-2-(iodomethyl)-

Cat. No.: B14088510
CAS No.: 50891-94-6
M. Wt: 339.90 g/mol
InChI Key: XISHEEFEKPJZAM-UHFFFAOYSA-N
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Description

Propanoic acid, 3-iodo-2-(iodomethyl)-: is an organic compound with the molecular formula C4H6I2O2. It is also known by other names such as 3-iodo-2-(iodomethyl)propanoic acid . This compound is characterized by the presence of two iodine atoms attached to a propanoic acid backbone, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3-iodo-2-(iodomethyl)- typically involves the iodination of propanoic acid derivatives. One common method includes the reaction of propanoic acid with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in a solvent such as ethyl acetate or ligroine, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: Propanoic acid, 3-iodo-2-(iodomethyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the iodine atoms with other groups.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: Propanoic acid, 3-iodo-2-(iodomethyl)- is used as a reagent in organic synthesis, particularly in the preparation of other iodinated compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: In biological research, this compound can be used as a radiolabeling agent due to the presence of iodine atoms. It is also investigated for its potential biological activities and interactions with biomolecules.

Industry: In the industrial sector, propanoic acid, 3-iodo-2-(iodomethyl)- can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it a useful intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of propanoic acid, 3-iodo-2-(iodomethyl)- involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of covalent bonds or other types of chemical interactions, depending on the specific context and conditions.

Comparison with Similar Compounds

    3-Iodopropanoic acid: Similar in structure but with only one iodine atom.

    2-Iodopropanoic acid: Another isomer with the iodine atom in a different position.

    β-Iodopropionic acid: Another name for 3-iodopropanoic acid.

Uniqueness: Propanoic acid, 3-iodo-2-(iodomethyl)- is unique due to the presence of two iodine atoms, which significantly influences its chemical properties and reactivity. This dual iodination makes it distinct from other similar compounds and provides unique opportunities for research and applications .

Properties

CAS No.

50891-94-6

Molecular Formula

C4H6I2O2

Molecular Weight

339.90 g/mol

IUPAC Name

3-iodo-2-(iodomethyl)propanoic acid

InChI

InChI=1S/C4H6I2O2/c5-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8)

InChI Key

XISHEEFEKPJZAM-UHFFFAOYSA-N

Canonical SMILES

C(C(CI)C(=O)O)I

Origin of Product

United States

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